molecular formula C19H18N4O3S B215478 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B215478
M. Wt: 382.4 g/mol
InChI Key: RDMYIAHAAHKFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiadiazole family of compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in gene expression and cell growth. It has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit cell growth. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid beta plaques and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation is its limited solubility in aqueous solutions, which can make it challenging to use in certain assays.

Future Directions

There are several future directions for the research of 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its mechanism of action in more detail and identify additional targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its efficacy in lab experiments and potential clinical applications.
In conclusion, 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a promising compound that has shown potential therapeutic applications in various diseases. Its high potency and specificity make it a valuable tool for scientific research, although its limited solubility can present challenges in certain assays. Future research should focus on exploring its mechanism of action and identifying additional targets for inhibition, as well as improving its solubility and bioavailability for potential clinical applications.

Synthesis Methods

The synthesis of 3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzamide to yield the final product. This synthesis method has been optimized for high yield and purity and has been used in various scientific research studies.

Scientific Research Applications

3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid beta plaques.

properties

Product Name

3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-benzamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H18N4O3S/c1-2-26-12-16-22-23-19(27-16)21-18(25)14-9-6-10-15(11-14)20-17(24)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

RDMYIAHAAHKFSB-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.